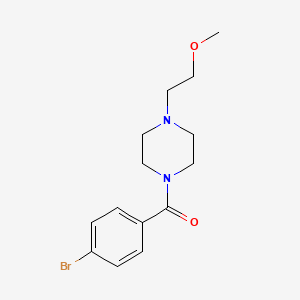

(4-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone

Description

(4-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone (CAS: 1991939-98-0) is a piperazine-based methanone derivative with a 4-bromophenyl group at the methanone position and a 2-methoxyethyl substituent on the piperazine ring. Its molecular formula is C₁₄H₁₉BrN₂O₂, and it has a molecular weight of 327.23 g/mol . The compound is synthesized via coupling reactions involving bromophenyl intermediates and functionalized piperazine precursors, typically purified via chromatography or crystallization .

Properties

IUPAC Name |

(4-bromophenyl)-[4-(2-methoxyethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-19-11-10-16-6-8-17(9-7-16)14(18)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTMGXPUSYIPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone typically involves the following steps:

Bromination: The starting material, phenylmethanone, undergoes bromination to introduce the bromo group, resulting in 4-bromophenylmethanone.

Piperazine Formation: The piperazine ring is formed by reacting the bromophenylmethanone with 2-methoxyethylamine under controlled conditions.

Coupling Reaction: The final step involves coupling the bromophenylmethanone with the piperazine derivative to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions are common, where different groups can replace the bromo or methoxyethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced forms with different functional groups.

Substitution Products: Derivatives with different substituents on the phenyl or piperazine rings.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems and as a tool in molecular biology research.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the phenyl ring, piperazine moiety, or ketone linkage.

Substituent Variations on the Piperazine Ring

| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (4-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone | 2-Methoxyethyl | C₁₄H₁₉BrN₂O₂ | 327.23 | Not reported | Not reported | |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone | 4-Hydroxyphenyl | C₁₇H₁₇BrN₂O₂ | 377.24 | 190–191 | 41 | |

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Fluorobenzyl | C₁₈H₁₈BrFN₂O | 377.25 | 86–87 | 50 | |

| 2-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone | Methyl | C₁₃H₁₇BrN₂O | 297.19 | Not reported | Not reported |

- Key Observations: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the methyl group in the ethanone analog . The 4-hydroxyphenyl substituent (compound 13, ) increases polarity, reflected in its higher melting point (190–191°C vs. 86–87°C for the fluorobenzyl derivative ).

Positional Isomerism on the Phenyl Ring

| Compound Name | Bromine Position | Molecular Formula | logP | Reference |

|---|---|---|---|---|

| This compound | Para | C₁₄H₁₉BrN₂O₂ | Not reported | |

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Ortho | C₁₈H₁₈BrFN₂O | Not reported | |

| (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | Ortho | C₁₇H₁₅BrFN₂O | 5.19* |

- Ortho-substituted derivatives (e.g., CAS 314053-93-5 ) exhibit higher logP values (~5.19), suggesting increased lipophilicity .

Ketone Linkage Modifications

- Key Observations: Ethanone derivatives (e.g., ) have lower molecular weights and altered conformational flexibility compared to methanones. The sulfonyl group in the ethanone-sulfonyl analog introduces strong electron-withdrawing effects, which may impact metabolic stability.

Implications for Drug Development

- Hydrophilicity vs. Lipophilicity : The 2-methoxyethyl group in the target compound balances hydrophilicity, while analogs like the 4-hydroxyphenyl derivative may face solubility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.